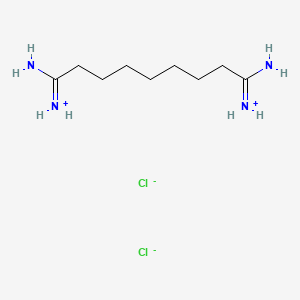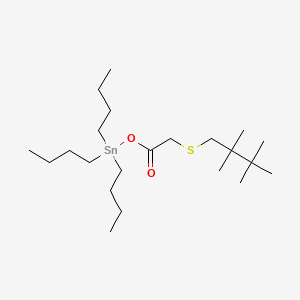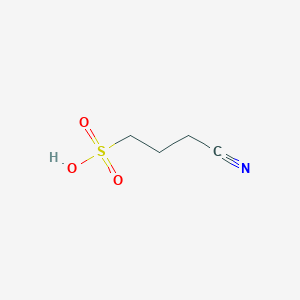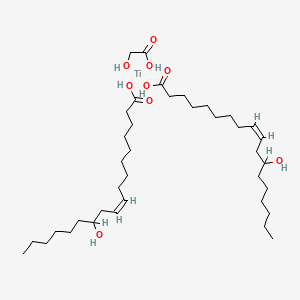
Ethenamine, 2-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenamine,2-(4-pyridinyl)-(9ci), also known as 2-(4-Pyridyl)ethylamine, is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine and features an ethylamine group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)ethylamine typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of 2-(4-Pyridyl)ethylamine can be achieved through catalytic hydrogenation of 4-cyanopyridine in the presence of ammonia. This method offers high yields and is cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(4-Pyridyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter pathways and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as a ligand for pyridine receptors, influencing various biochemical pathways. The compound’s ethylamine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Pyridyl)ethylamine
- 4-(2-Aminoethyl)pyridine
- 2-(2-Pyridinyl)ethanamine
- 2-(Pyridin-4-yl)ethanamine
Uniqueness
2-(4-Pyridyl)ethylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C7H8N2 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
2-pyridin-4-ylethenamine |
InChI |
InChI=1S/C7H8N2/c8-4-1-7-2-5-9-6-3-7/h1-6H,8H2 |
InChI-Schlüssel |
YJDNKMUZKQRGCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
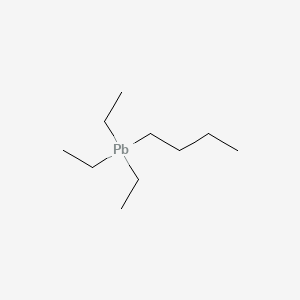

] ester](/img/structure/B13781787.png)
